molecular formula C6H16N2O4S B1622787 ((Dimethylamino)methylene)dimethylammonium methyl sulphate CAS No. 2013-91-4

((Dimethylamino)methylene)dimethylammonium methyl sulphate

Cat. No. B1622787
Key on ui cas rn: 2013-91-4
M. Wt: 212.27 g/mol
InChI Key: AOOJBRIQPYLGMR-UHFFFAOYSA-M
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Patent
US09227934B2

Procedure details

A mixture of N.N-dimethylformamide (7.31 g) and dimethylsulfate (12.60 g) are heated to 60° C. for 4 h. Then dimethylamine in THF (100 ml, 2 M solution) and toluene (15 ml) are added and the resulting mixture is stirred at reflux for 1 h. The reaction mixture is cooled to room temperature and the phases are separated. The lower layer is washed three times with anhydrous tert-butyl methyl ether to give N,N,N′,N′-tetramethylformamidinium methylsulfate (18, R6=Me, R7=Me). 1H NMR (C6D6), 7.95 (1H), 3.70 (3H), 3.32 (6H), 3.29 (6H).
Quantity
7.31 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:5])[CH:3]=O.[CH3:6][O:7][S:8]([O:11]C)(=[O:10])=[O:9].[CH3:13][NH:14][CH3:15]>C1COCC1.C1(C)C=CC=CC=1>[CH3:6][O:7][S:8]([O-:11])(=[O:10])=[O:9].[CH3:1][N:2]([CH3:5])[CH:3]=[N+:14]([CH3:15])[CH3:13] |f:5.6|

Inputs

Step One
Name
Quantity
7.31 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
12.6 g
Type
reactant
Smiles
COS(=O)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the phases are separated
WASH
Type
WASH
Details
The lower layer is washed three times with anhydrous tert-butyl methyl ether

Outcomes

Product
Name
Type
product
Smiles
COS(=O)(=O)[O-].CN(C=[N+](C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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